1,1'-Propane-2,2-diylbis(4-butoxybenzene)

Description

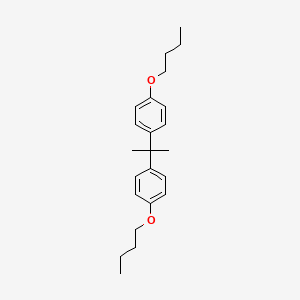

1,1'-Propane-2,2-diylbis(4-butoxybenzene) is a bisphenol derivative featuring a central propane-2,2-diyl core flanked by two 4-butoxy-substituted benzene rings. Its molecular formula is C₂₁H₂₈O₄, with a molecular weight of 344.44 g/mol . The compound is primarily utilized in laboratory research, particularly in polymer chemistry and material science, due to its bifunctional aromatic structure. Its butoxy groups enhance solubility in organic solvents, making it suitable for applications requiring controlled reactivity or phase compatibility .

Safety data sheets (SDS) classify it as hazardous, with risks including acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Environmental hazards (Category 2) are also noted, though detailed ecotoxicity data remain unavailable .

Properties

CAS No. |

32604-33-4 |

|---|---|

Molecular Formula |

C23H32O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-butoxy-4-[2-(4-butoxyphenyl)propan-2-yl]benzene |

InChI |

InChI=1S/C23H32O2/c1-5-7-17-24-21-13-9-19(10-14-21)23(3,4)20-11-15-22(16-12-20)25-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3 |

InChI Key |

FDDGKCVMRCJRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 79337 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of NSC 79337 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. Industrial production also focuses on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: NSC 79337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups into the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.

Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with enhanced properties.

Scientific Research Applications

NSC 79337 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is employed in cell biology research to investigate cellular processes, such as signal transduction and gene expression.

Medicine: NSC 79337 is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of NSC 79337 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These events can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular pathways involved depend on the specific application and the cellular context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The butoxy group in the target compound increases molecular weight and lipophilicity compared to methoxy analogs (e.g., 344.44 vs. 256.34 g/mol) .

- Synthetic Yield : Sulfur-containing analogs (e.g., propane-2,2-diylbis(p-tolylsulfane)) exhibit higher yields (45–79%) under controlled conditions , whereas oxygenated derivatives often require multi-step protocols.

Physicochemical Properties

Key Observations :

- Data gaps persist for melting/boiling points across this compound class, limiting direct comparisons.

- Sulfur-containing analogs exhibit higher crystallinity (reported as white solids) , whereas oxygenated derivatives may prioritize solubility over crystallinity.

Toxicity and Environmental Impact

Key Observations :

- The target compound is the only analog with explicit hazard classifications, highlighting its greater regulatory scrutiny.

- Ecotoxicity data (e.g., biodegradability, bioaccumulation) are universally lacking for this family .

Biological Activity

1,1'-Propane-2,2-diylbis(4-butoxybenzene), commonly referred to as a type of bisphenol compound, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C18H30O4

- Molecular Weight: 306.44 g/mol

- CAS Number: 110-63-4

The biological activity of 1,1'-Propane-2,2-diylbis(4-butoxybenzene) is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through:

- Receptor Modulation: Binding to specific receptors that regulate physiological processes.

- Enzyme Inhibition: Interfering with enzyme activity, which can alter metabolic pathways.

These interactions can lead to downstream effects on cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Antioxidant Properties: It may scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity: Some studies suggest it has inhibitory effects on bacterial growth.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses in various cell types.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of various bisphenol derivatives, 1,1'-Propane-2,2-diylbis(4-butoxybenzene) demonstrated significant free radical scavenging activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and showed a dose-dependent response that suggests potential applications in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial effects of bisphenol compounds revealed that 1,1'-Propane-2,2-diylbis(4-butoxybenzene) exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The study employed agar diffusion methods and minimum inhibitory concentration (MIC) assessments to quantify the antimicrobial efficacy.

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of this compound indicated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro. This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted the versatility of 1,1'-Propane-2,2-diylbis(4-butoxybenzene) in various applications:

- Therapeutic Applications: Investigations into its role as an anti-inflammatory agent suggest potential use in treating diseases such as arthritis.

- Industrial Applications: The compound's stability and effectiveness as an antioxidant make it a candidate for use in food packaging and preservation technologies.

- Environmental Impact Studies: Research is ongoing to assess the environmental degradation of this compound and its metabolites to understand its ecological footprint better.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.